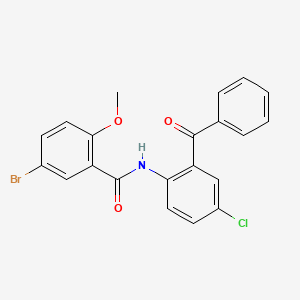![molecular formula C14H28N2O B4999965 (4-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B4999965.png)
(4-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine, commonly referred to as MEM, is a chemical compound that has been extensively studied for its potential therapeutic applications. MEM belongs to a class of compounds known as arylalkylamines, which have been shown to have a range of biological activities.
作用机制
The mechanism of action of MEM involves the inhibition of the reuptake of serotonin, norepinephrine, and dopamine in the brain. This results in an increase in the levels of these neurotransmitters, which are known to play a role in regulating mood and emotion. By increasing the levels of these neurotransmitters, MEM is thought to alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects
Studies have shown that MEM has a range of biochemical and physiological effects. In addition to its effects on neurotransmitter levels, MEM has been shown to have anti-inflammatory and antioxidant properties. These effects may contribute to its potential therapeutic applications in the treatment of a range of conditions, including neurodegenerative diseases and cardiovascular disease.
实验室实验的优点和局限性
One of the advantages of using MEM in lab experiments is its high potency. MEM has been shown to have a high affinity for the serotonin transporter, which makes it a useful tool for studying the role of serotonin in the brain. However, one limitation of using MEM in lab experiments is its limited solubility in water. This can make it difficult to administer MEM in certain experimental settings.
未来方向
There are several future directions for research on MEM. One area of interest is in the development of MEM analogs with improved solubility and pharmacokinetic properties. Another area of interest is in the potential use of MEM in the treatment of other conditions, such as chronic pain and addiction. Finally, there is a need for further research to better understand the mechanism of action of MEM and its effects on neurotransmitter systems in the brain.
Conclusion
In conclusion, MEM is a chemical compound that has been extensively studied for its potential therapeutic applications. Its mechanism of action involves the inhibition of the reuptake of serotonin, norepinephrine, and dopamine in the brain. MEM has a range of biochemical and physiological effects, including anti-inflammatory and antioxidant properties. While there are some limitations to using MEM in lab experiments, it remains a useful tool for studying the role of neurotransmitters in the brain. There are several future directions for research on MEM, including the development of analogs with improved pharmacokinetic properties and the potential use of MEM in the treatment of other conditions.
合成方法
The synthesis of MEM involves the reaction of 4-methylcyclohexanone with 3-(4-morpholinyl)propylamine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of MEM as a white crystalline powder with a melting point of approximately 150°C.
科学研究应用
MEM has been studied extensively for its potential therapeutic applications. One of the most promising applications of MEM is in the treatment of depression and anxiety disorders. Studies have shown that MEM has a similar mechanism of action to selective serotonin reuptake inhibitors (SSRIs), which are commonly used antidepressant medications. In addition, MEM has been shown to have fewer side effects compared to SSRIs, making it a potentially safer alternative.
属性
IUPAC Name |
4-methyl-N-(3-morpholin-4-ylpropyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O/c1-13-3-5-14(6-4-13)15-7-2-8-16-9-11-17-12-10-16/h13-15H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFIDUALVRQTDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(diethylamino)-2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4999906.png)

![1-(4-fluorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4999925.png)
![3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxybenzamide](/img/structure/B4999930.png)
![methyl 1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B4999938.png)
![1,5-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3-methylbenzene](/img/structure/B4999954.png)
![5-{[5-(dimethylamino)-2-furyl]methylene}-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4999957.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4999961.png)

![2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4999981.png)
![5-[(5-phenyl-2-furyl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4999985.png)
![2-(3-{[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol](/img/structure/B4999992.png)
![6-(4-hydroxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B4999998.png)